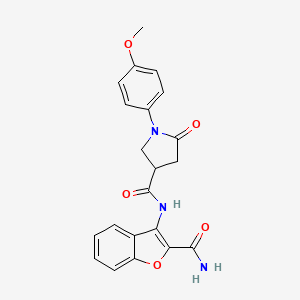

![molecular formula C22H18N2O4 B2950428 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 941889-35-6](/img/structure/B2950428.png)

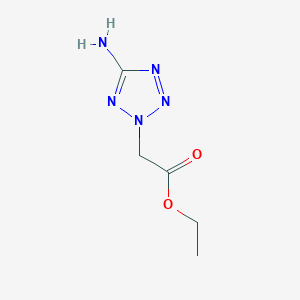

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide” is a compound that has been mentioned in the context of anticancer research . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N -Boc-3-bromoindole 41, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an oxalamide group via a benzhydryl linker . The molecular formula is C23H20N2O4.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . The Se–Se bond in related organoselenium compounds was cleaved with sodium borohydride or rongalite followed by addition of suitable electrophiles .Wirkmechanismus

Target of Action

The primary target of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway related to cell division. By interacting with microtubules and tubulin, it disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Vorteile Und Einschränkungen Für Laborexperimente

BBD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, BBD has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on BBD. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. BBD has also been shown to possess antitumor properties, and further research in this area may lead to the development of new cancer therapies. Additionally, BBD may have applications in the field of drug discovery, as it has been shown to exhibit activity against several drug-resistant bacterial strains.

Synthesemethoden

The synthesis of BBD involves the reaction of benzhydrylamine and 1,3-benzodioxole-5-carboxylic acid with oxalyl chloride in the presence of a base. The resulting compound is then treated with ammonium hydroxide to yield the final product, BBD.

Wissenschaftliche Forschungsanwendungen

BBD has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and physiology. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. BBD has also been shown to possess significant antioxidant and neuroprotective effects.

Eigenschaften

IUPAC Name |

N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVQBPZJNUIZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)

![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)

![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)

![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)